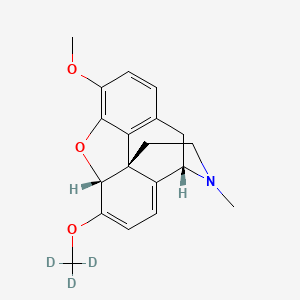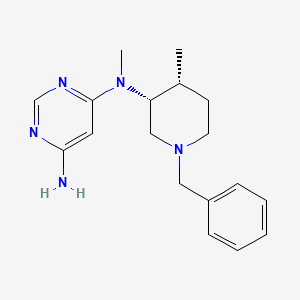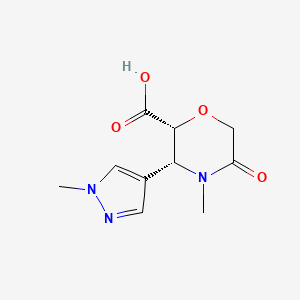![molecular formula C27H30FNO6 B13434275 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carboxylic acids, hydroxyl groups, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves several steps, starting from readily available starting materials. The key steps typically include:
- Formation of the pyrrole ring through a condensation reaction.
- Introduction of the fluorophenyl and phenyl groups via electrophilic aromatic substitution.
- Addition of the carboxylic acid and hydroxyl groups through oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce primary alcohols.
科学研究应用
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-chlorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
- 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-bromophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
Uniqueness
The uniqueness of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity to molecular targets compared to similar compounds with different substituents.
属性
分子式 |
C27H30FNO6 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C27H30FNO6/c1-16(2)25-24(27(34)35)23(17-6-4-3-5-7-17)26(18-8-10-19(28)11-9-18)29(25)13-12-20(30)14-21(31)15-22(32)33/h3-11,16,20-21,30-31H,12-15H2,1-2H3,(H,32,33)(H,34,35)/t20-,21-/m1/s1 |
InChI 键 |
KCNVBWLMWGLZFC-NHCUHLMSSA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)


![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)


